

Application Note: Quantification of Oxaloacetate in Biological Samples Using a Microplate Reader

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxaloacetic Acid

Cat. No.: B124089

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxaloacetate (OAA) is a crucial intermediate metabolite in numerous key cellular processes, including the citric acid (TCA) cycle, gluconeogenesis, the urea cycle, and amino acid synthesis.^{[1][2]} Its concentration can be indicative of the metabolic state of cells and tissues. This application note provides a detailed protocol for the quantification of oxaloacetate in various biological samples using a commercially available oxaloacetate assay kit with a microplate reader. The assay is based on an enzymatic reaction that ultimately produces a colored or fluorescent product, the intensity of which is directly proportional to the oxaloacetate concentration in the sample.^{[2][3][4][5]}

Principle of the Assay

The assay principle involves the conversion of oxaloacetate to pyruvate. This pyruvate is then utilized in an enzyme-coupled reaction to generate a product that can be measured colorimetrically (at ~570 nm) or fluorometrically (at Ex/Em = 535/587 nm).^{[2][3][5]} The amount of signal generated is proportional to the amount of oxaloacetate present in the sample.

Materials and Equipment

- Oxaloacetate Assay Kit (containing OAA Assay Buffer, OAA Probe/Dye, OAA Enzyme Mix, Developer, and OAA Standard)

- 96-well clear flat-bottom microplate (for colorimetric assay)
- 96-well black flat-bottom microplate (for fluorometric assay)
- Microplate reader capable of measuring absorbance at 570 nm and fluorescence at Ex/Em = 535/587 nm
- Pipettes and pipette tips
- Microcentrifuge
- Homogenizer or sonicator
- 10 kDa Molecular Weight Cut-Off (MWCO) spin filters
- Reagent-grade water (dH₂O)
- Phosphate Buffered Saline (PBS)
- Perchloric Acid (PCA), 1N
- Potassium Bicarbonate (KHCO₃), 3M

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate results. It is important to minimize the degradation of oxaloacetate, which is known to be unstable.^{[6][7]} All steps should be performed on ice.

a) Tissues and Cells:

- Homogenize tissue (e.g., 10-20 mg) or cells (e.g., 1-2 x 10⁶) in 100-200 µL of cold OAA Assay Buffer or PBS.^[5]
- Centrifuge the homogenate at 10,000-15,000 x g for 5-10 minutes at 4°C to pellet insoluble material.^[3]

- Deproteinization: It is recommended to deproteinize the sample supernatant as proteins can interfere with the assay.[\[5\]](#)
 - Using Spin Filters: Pass the supernatant through a 10 kDa MWCO spin filter.[\[5\]](#)
 - Using Perchloric Acid (PCA):
 1. Add 2 μL of 1N PCA per mg of the original sample to the homogenate. Keep the sample cold.[\[3\]](#)
 2. Vortex and centrifuge at 10,000 x g for 5-10 minutes.
 3. Neutralize the supernatant by adding 3M KHCO_3 . Add small aliquots and vortex until bubble evolution ceases.[\[3\]](#)
 4. Place on ice for 5 minutes and then centrifuge to pellet the potassium perchlorate (KClO_4).[\[3\]](#)
- The cleared, deproteinized supernatant is ready for the assay.

b) Serum and Plasma:

- For serum, collect blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 2,500 x g for 20 minutes at 4°C.[\[4\]](#)
- For plasma, collect blood with an anticoagulant (e.g., heparin or citrate) and centrifuge at 2,000 x g for 10 minutes at 4°C.[\[4\]](#)
- Deproteinize the serum or plasma using a 10 kDa spin filter as described above.[\[4\]](#)[\[5\]](#)

c) Cell Culture Supernatant:

- Centrifuge the cell culture supernatant to remove any cells or debris.
- Avoid using media with high concentrations of pyruvate (e.g., DMEM, F-12), as this can cause high background.[\[4\]](#)[\[5\]](#)

Reagent Preparation

- OAA Assay Buffer: Warm to room temperature before use.[3]
- OAA Standard: Reconstitute the lyophilized OAA Standard with dH₂O to create a stock solution (e.g., 100 mM).[3] Keep on ice and use within a few hours, as oxaloacetate is unstable in solution.[3][6] Store at -20°C for longer-term use.
- OAA Probe/Dye and Enzyme Mix/Developer: Reconstitute according to the kit manufacturer's instructions. Often, this involves adding OAA Assay Buffer or DMSO.[3] Protect from light.

Standard Curve Preparation

Prepare a standard curve for each assay. The following tables provide an example for both colorimetric and fluorometric assays.

Table 1: Oxaloacetate Standard Curve Preparation (Colorimetric)

Well	Volume of 1 nmol/ μL OAA Standard (μL)	Volume of OAA Assay Buffer (μL)	Final Amount (nmol/well)
1	0	50	0
2	2	48	2
3	4	46	4
4	6	44	6
5	8	42	8
6	10	40	10

Table 2: Oxaloacetate Standard Curve Preparation (Fluorometric)

Well	Volume of 0.1 nmol/ μ L OAA Standard (μ L)	Volume of OAA Assay Buffer (μ L)	Final Amount (nmol/well)
1	0	50	0
2	2	48	0.2
3	4	46	0.4
4	6	44	0.6
5	8	42	0.8
6	10	40	1.0

Assay Procedure

- Add 1-50 μ L of your prepared sample to duplicate wells of a 96-well plate.
- Adjust the volume of all standard and sample wells to 50 μ L with OAA Assay Buffer.[\[3\]](#)
- Sample Blank/Control: For samples that may contain pyruvate, prepare a parallel sample well that will not receive the OAA Enzyme Mix. This will be used to subtract the background signal from pyruvate.[\[3\]](#)
- Reaction Mix Preparation: Prepare a master mix of the reaction components according to the kit's instructions. A typical reaction mix for each well might consist of:
 - OAA Assay Buffer
 - OAA Probe/Dye
 - Developer
 - OAA Enzyme Mix
- Add 50 μ L of the Reaction Mix to each standard and sample well. For the sample blank wells, add a reaction mix that omits the OAA Enzyme Mix.

- Mix the contents of the wells by gently shaking the plate.
- Incubate the plate for 15-30 minutes at room temperature, protected from light.[\[4\]](#)
- Measure the absorbance at 570 nm (for the colorimetric assay) or fluorescence at Ex/Em = 535/587 nm (for the fluorometric assay) using a microplate reader.[\[3\]](#)[\[5\]](#)

Data Presentation and Analysis

- Background Subtraction: Subtract the reading of the 0 nmol/well standard (blank) from all other standard and sample readings.[\[3\]](#)
- Sample Background Correction: If a sample blank was used, subtract the reading of the sample blank from the corresponding sample reading.[\[3\]](#)
- Standard Curve: Plot the background-corrected readings for the standards against the known amount of oxaloacetate (nmol/well). Generate a linear regression line and determine the equation of the line ($y = mx + c$).
- Calculate Oxaloacetate Concentration: Use the equation from the standard curve to calculate the amount of oxaloacetate in your samples.

Sample Calculation:

Oxaloacetate (nmol) = (Corrected Sample Reading - y-intercept) / slope

To express the concentration in your original sample:

Concentration (nmol/mL or mM) = (Oxaloacetate amount from curve (nmol)) / (Volume of sample added to well (μL)) * 1000

Table 3: Example Data for a Colorimetric Assay

Sample	OD 570 nm	Corrected OD 570 nm	Calculated OAA (nmol)	OAA Concentration (mM)
Blank (0 nmol)	0.150	0.000	0.00	0.00
Standard (2 nmol)	0.350	0.200	2.00	-
Standard (4 nmol)	0.550	0.400	4.00	-
Standard (6 nmol)	0.750	0.600	6.00	-
Standard (8 nmol)	0.950	0.800	8.00	-
Standard (10 nmol)	1.150	1.000	10.00	-
Sample 1 (10 µL)	0.450	0.300	3.00	0.30
Sample 2 (10 µL)	0.650	0.500	5.00	0.50

Visualizations

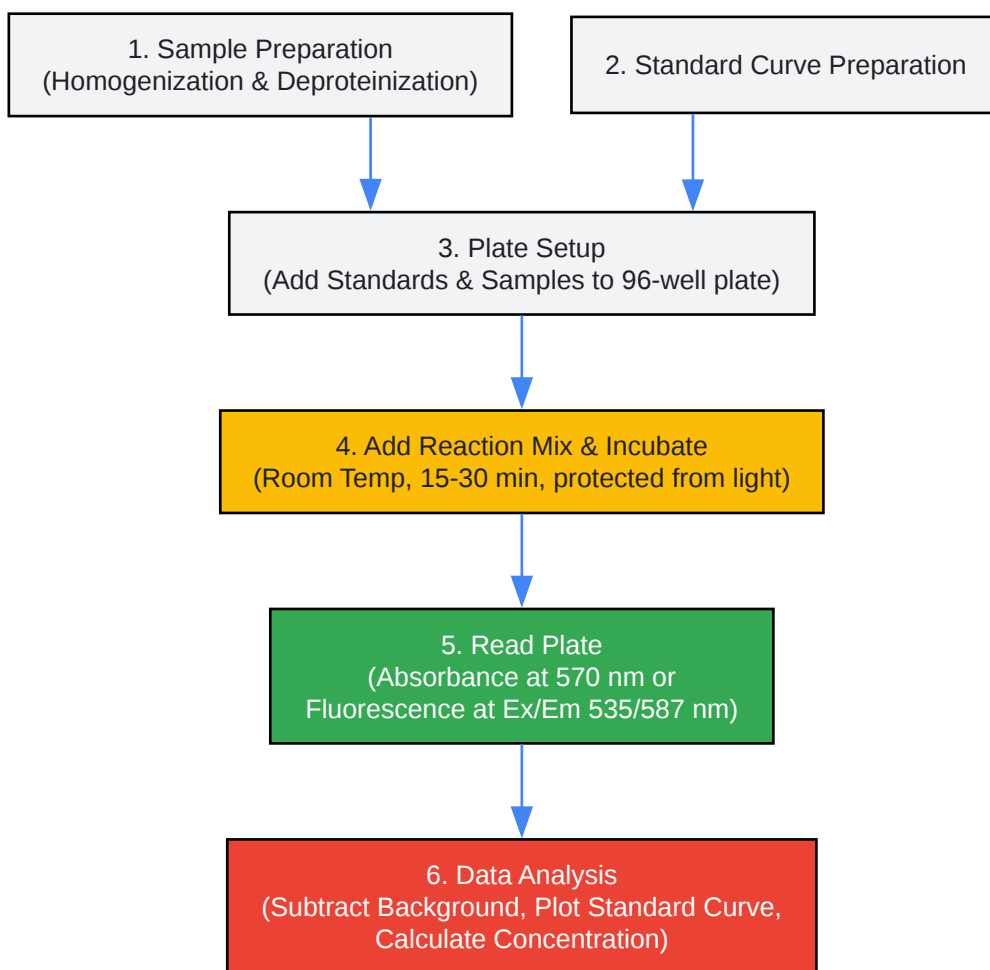
Signaling Pathway: Role of Oxaloacetate in the Citric Acid Cycle



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Caption: The central role of Oxaloacetate in the Citric Acid (TCA) Cycle.

Experimental Workflow



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Caption: General workflow for the oxaloacetate assay using a microplate reader.

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- To cite this document: BenchChem. [Application Note: Quantification of Oxaloacetate in Biological Samples Using a Microplate Reader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124089#using-an-oxaloacetate-assay-kit-with-a-microplate-reader]

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